3-Ethoxy-1,2-propanediol

Catalog No.
S1494970
CAS No.
1874-62-0
M.F
C5H12O3
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-1,2-propanediol

CAS Number

1874-62-0

Product Name

3-Ethoxy-1,2-propanediol

IUPAC Name

3-ethoxypropane-1,2-diol

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3

InChI Key

LOSWWGJGSSQDKH-UHFFFAOYSA-N

SMILES

CCOCC(CO)O

Synonyms

Glycerin 1-Ethyl Ether; Glycerol 1-Ethyl Ether; Glycerol α-Ethyl Ether; Glycerol α-Monoethyl Ether

Canonical SMILES

CCOCC(CO)O

Solvent Applications:

-Ethoxy-1,2-propanediol (also known as glycerol α-ethyl ether) finds application in various scientific research fields due to its solvent properties. Its miscibility with both polar and non-polar compounds makes it a versatile tool for:

  • Dissolving diverse molecules: It can dissolve various organic and inorganic compounds, making it useful in extraction procedures, sample preparation, and purification processes in various research areas like biochemistry, analytical chemistry, and material science [].
  • Studying biological processes: Its ability to dissolve biological molecules like proteins, lipids, and carbohydrates makes it valuable for studying various biological processes in cell culture experiments and biomolecule characterization [].

Biomedical Applications:

Beyond its solvent properties, 3-Ethoxy-1,2-propanediol shows promise in specific areas of biomedical research:

  • Development of hydrogels: It can act as a crosslinking agent in the formation of poly(glycidol) hydrogels, which are biocompatible materials with potential applications in tissue engineering and drug delivery systems []. These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and drug release in targeted tissues [].
  • Glycosylation reactions: Studies suggest its potential as an acceptor substrate in glycosylation reactions catalyzed by the enzyme sucrose phosphorylase. This enzyme plays a crucial role in carbohydrate metabolism, and understanding its functions is essential in various fields, including biofuel production and development of therapeutic drugs targeting carbohydrate-based pathways [].

Other Research Applications:

  • Analyte protection in gas chromatography: 3-Ethoxy-1,2-propanediol can be used as a derivatization agent in gas chromatography (GC) analysis of pesticides. This process helps protect the analytes from degradation during the analysis, improving the sensitivity and accuracy of the measurements [].

3-Ethoxy-1,2-propanediol, with the chemical formula C5_5H12_{12}O3_3, is a colorless, odorless, and viscous liquid. It is classified as a glycerol ether and is characterized by its hygroscopic properties, making it capable of absorbing moisture from the environment. This compound is primarily used as a solvent in various applications, including pharmaceuticals and cosmetics . Its molecular weight is approximately 120.15 g/mol .

EGE is considered to have low to moderate toxicity []. However, proper handling is crucial to avoid potential hazards:

  • Skin and eye irritant: EGE can irritate the skin and eyes upon contact [].
  • Flammability: EGE is combustible and should be kept away from heat sources [].
Typical of alcohols and ethers. Key reactions include:

  • Esterification: It can react with carboxylic acids to form esters.
  • Dehydration: Under certain conditions, it may lose water to form ethers or alkenes.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

These reactions are essential for its use in synthesizing various derivatives and formulations .

Several methods exist for synthesizing 3-Ethoxy-1,2-propanediol:

  • Etherification: This method involves the reaction of glycerol with ethyl iodide or ethylene oxide in the presence of a base.
  • Transesterification: Glycerol can be reacted with ethyl acetate under acidic or basic conditions to yield 3-Ethoxy-1,2-propanediol.
  • Direct Ethoxylation: Ethylene oxide can be reacted directly with glycerol at elevated temperatures and pressures.

These methods vary in efficiency and yield depending on the reaction conditions .

3-Ethoxy-1,2-propanediol finds diverse applications across several industries:

  • Pharmaceuticals: Used as a solvent for drug formulations.
  • Cosmetics: Acts as a humectant and solvent in skincare products.
  • Food Industry: Occasionally utilized as a food additive for flavoring and preservation.
  • Industrial

Interaction studies involving 3-Ethoxy-1,2-propanediol primarily focus on its role as a solvent in drug delivery systems. It has been shown to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. Additionally, studies indicate that it can interact favorably with various excipients in pharmaceutical formulations .

Several compounds share structural similarities with 3-Ethoxy-1,2-propanediol. Notable examples include:

Compound NameChemical FormulaKey Characteristics
3-Ethoxy-1-propanolC5_5H12_{12}O2_2A simpler ether with fewer hydroxyl groups.
GlycerolC3_3H8_8O3_3A triol that is more hydrophilic than 3-Ethoxy-1,2-propanediol.
Ethylene glycolC2_2H6_6O2_2A diol commonly used as an antifreeze agent; less viscous.

Uniqueness: The unique feature of 3-Ethoxy-1,2-propanediol lies in its combination of ether functionality and dual hydroxyl groups, which enhances its solubility properties compared to simpler alcohols or ethers. This makes it particularly valuable in applications requiring both hydrophilicity and stability .

Catalytic Etherification of Glycerol with Ethanol

Acid-Catalyzed Heterogeneous Reaction Systems

Heterogeneous acid catalysts dominate industrial-scale production due to recyclability and reduced corrosion risks. Amberlyst 15, a sulfonated polystyrene resin, achieves 91% glycerol conversion and 13% ether yield at 180°C with an ethanol/glycerol molar ratio of 4:1. Macroporous aluminosilicates, such as nanoporous H-beta zeolites (Si/Al = 12.5), show lower activity (≤20% conversion) due to pore diffusion limitations.

Key reaction conditions:

  • Temperature: 180–250°C
  • Pressure: 1–10 bar
  • Molar ratio (ethanol:glycerol): 4:1–20:1
  • Catalyst loading: 5–10 wt.%

Table 1: Performance of Heterogeneous Acid Catalysts

CatalystConversion (%)Ether Yield (%)Conditions
Amberlyst 159113180°C, 4:1 ethanol:glycerol
Sulfonic silica7045Microwave, 100°C
H-beta zeolite205200°C, 6:1 ethanol:glycerol

Brønsted vs. Lewis Acid Catalyst Performance

Brønsted acids (e.g., sulfonic resins) outperform Lewis acids (e.g., Bi(OTf)₃) in etherification due to superior proton donation capabilities. However, Bi(OTf)₃ exhibits unique selectivity for monoethyl glyceryl ethers (70% yield) via synergistic glycerolysis. Solid acids like niobic acid (Nb₂O₅·nH₂O) show negligible activity (<5% conversion) under similar conditions.

Solvent-Free Synthesis Approaches

Microwave-Assisted Reaction Optimization

Microwave irradiation reduces reaction times from 8 hours to 30 minutes by enhancing heat transfer. Using sulfonic silica catalysts at 100°C, glycerol conversion reaches 70% with 45% ether yield. Side reactions (e.g., dehydration to acrolein) are suppressed due to uniform heating.

Optimized parameters:

  • Power: 300 W
  • Temperature: 100°C
  • Catalyst loading: 5 wt.%

Continuous Flow Reactor Configurations

Fixed-bed reactors with Amberlyst 15 achieve 56% ether yield at 238°C and 16:1 ethanol:glycerol ratio, outperforming batch systems by 25%. Continuous water removal via azeotropic distillation shifts equilibrium toward ether formation, achieving 98% conversion in plug-flow reactors.

Table 2: Comparison of Reactor Types

Reactor TypeConversion (%)Ether Yield (%)Advantages
Batch9113Simple setup
Continuous-flow9856Scalability, higher yield
Microwave-assisted7045Rapid heating

Comparative Analysis of Zeolitic vs. Polymeric Resin Catalysts

Zeolitic catalysts (e.g., H-beta, H-Y) suffer from pore blockage by glycerol oligomers, limiting their lifespan to <5 cycles. In contrast, polymeric resins (e.g., Amberlyst 35) maintain >80% activity after 10 cycles due to macroporous structures resistant to coking.

Key differentiators:

  • Acid strength: Sulfonic resins (H₀ = −2.2) > Zeolites (H₀ = −0.8)
  • Thermal stability: Zeolites (>300°C) > Resins (<150°C)
  • Cost: Zeolites ($50/kg) < Resins ($120/kg)

The synthesis of 3-ethoxy-1,2-propanediol through acid-catalyzed etherification represents a fundamental transformation in organic chemistry where glycerol undergoes selective modification to produce valuable ether derivatives . The primary pathway involves the reaction between glycerol and ethanol in the presence of strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid . This process typically requires elevated temperatures ranging from 150 to 200 degrees Celsius under reflux conditions to achieve optimal conversion rates .

Industrial production methods utilize continuous processes where glycerol and ethanol are fed into reactors containing acid catalysts, with the reaction mixture maintained at controlled temperatures to ensure complete conversion . The etherification mechanism follows classical nucleophilic substitution pathways where the alcohol nucleophile attacks the activated glycerol substrate [2]. Research has demonstrated that the reaction preferentially occurs at the primary hydroxyl groups of glycerol, leading to the formation of 3-ethoxy-1,2-propanediol as the major product [2].

The selectivity of this transformation depends critically on reaction conditions, with moderate temperatures favoring the formation of monoethers over diethers or triethers [2]. Experimental studies have shown that optimal yields are achieved when maintaining glycerol to ethanol molar ratios between 1:4 to 1:5, with catalyst loadings of 7 to 12 weight percent based on glycerol [2].

Protonation and Transition State Characterization

The mechanism of acid-catalyzed etherification begins with the protonation of the hydroxyl group in glycerol, creating a good leaving group that facilitates nucleophilic attack by ethanol [3] [4]. The protonation step is thermodynamically favorable due to the strong acidic conditions, with the protonated alcohol having a significantly lower pKa compared to water [4]. Transition state theory provides a framework for understanding the energetics of this process, where the reaction proceeds through a high-energy intermediate characterized by partial bond formation and breaking [5] [6].

The transition state for etherification involves a pentacoordinate configuration where the nucleophilic oxygen of ethanol approaches the electrophilic carbon of the protonated glycerol [4]. This configuration represents a local energy maximum in the reaction coordinate, with the system having extremely short lifetime measured in femtoseconds [6]. The geometry deviates significantly from ideal tetrahedral coordination, leading to increased steric interactions and contributing to the high activation energy barrier [6].

Computational studies using density functional theory have characterized the transition state structure, revealing bond lengths and angles that differ substantially from equilibrium geometries [7]. The activation energy for this process typically ranges from 77 to 147 kilojoules per mole, depending on the specific catalyst and reaction conditions employed [8] [9]. The pre-exponential factor in the Arrhenius equation reflects the entropic considerations associated with the transition state formation [5].

Kinetic isotope effects have been observed when deuterated alcohols are used, providing additional evidence for the proposed mechanism and confirming that carbon-hydrogen bond breaking is not rate-determining [7]. The reaction follows second-order kinetics with respect to the concentrations of glycerol and ethanol, consistent with a bimolecular mechanism [9].

Byproduct Formation Through Dehydration Reactions

Dehydration reactions represent the primary source of byproducts in the acid-catalyzed synthesis of 3-ethoxy-1,2-propanediol [10] [11]. These competing pathways become significant at elevated temperatures and high acid concentrations, leading to the formation of various dehydration products including propylene oxide, acetone, and propionaldehyde [10]. The dehydration mechanism involves the elimination of water from the vicinal diol functionality present in both starting materials and products [11].

The formation of propylene oxide occurs through intramolecular dehydration of 1,2-propanediol derivatives, following an elimination mechanism where the hydroxyl groups on adjacent carbons participate in a concerted process [10]. This reaction competes directly with the desired etherification pathway and becomes increasingly favorable at temperatures above 200 degrees Celsius [10]. The selectivity toward ether formation versus dehydration can be controlled by careful temperature management and the use of mild acid concentrations [11].

Acetone formation results from the oxidative dehydration of secondary alcohols present in the reaction mixture [10]. This pathway involves the abstraction of hydrogen atoms from the carbon bearing the hydroxyl group, followed by elimination of water to form the carbonyl compound [11]. The rate of acetone formation increases with temperature and acid concentration, making process optimization critical for maintaining high selectivity [10].

Dipropylene glycol represents another significant byproduct formed through intermolecular dehydration reactions between 1,2-propanediol molecules [12]. This reaction occurs when two diol molecules condense with the elimination of water, creating ether linkages between the carbon frameworks [12]. The formation of such oligomeric species can be minimized by maintaining appropriate reactant ratios and controlling residence times in continuous processes [10].

Computational Density Functional Theory Studies of Regioselectivity

Density functional theory calculations have provided crucial insights into the regioselectivity observed in the etherification of glycerol with ethanol [13] [14]. These computational studies employ various functionals including B3LYP and B2PLYP-D with extended basis sets to accurately describe the electronic structure and energetics of competing reaction pathways [15]. The regioselectivity arises from differences in activation energies for attack at the primary versus secondary hydroxyl groups of glycerol [13].

Computational analysis reveals that nucleophilic attack at the primary carbon atoms of glycerol is energetically favored by approximately 15 to 25 kilojoules per mole compared to attack at the secondary carbon [13]. This preference results from reduced steric hindrance around the primary positions and the greater stability of the resulting transition states [13]. The molecular electrostatic potential calculations demonstrate that the primary carbons exhibit more positive electrostatic potential, making them more susceptible to nucleophilic attack [16].

The regioselectivity can be quantitatively predicted using computational descriptors based on atomic charges and electrostatic potentials [16]. Atoms-in-molecules charge analysis provides local descriptors that correlate strongly with experimental rate constants for different substitution patterns [16]. These computational tools offer a cost-effective method for predicting reaction outcomes without extensive experimental screening [16].

Multiconformer transition state theory has been applied to account for the multiple conformational states accessible to the flexible glycerol molecule during reaction [7]. This approach considers all possible conformers of both reactants and transition states, providing more accurate predictions of reaction rates and selectivities [7]. The calculations reveal that conformational flexibility significantly influences the observed regioselectivity, with certain conformers being strongly favored for reaction at specific sites [7].

The computational studies also address the role of solvent effects on regioselectivity through implicit solvation models [13]. These calculations demonstrate that polar protic solvents like water can influence the relative stabilities of different transition states, potentially altering the regioselectivity compared to gas-phase predictions [13].

Multi-Step Kinetic Models for Industrial Process Design

Industrial process design for 3-ethoxy-1,2-propanediol production requires sophisticated kinetic models that accurately capture the complex reaction network and competing pathways [8] [9]. Multi-step kinetic models incorporate all significant reactions including the primary etherification pathway, dehydration side reactions, and oligomerization processes [9]. These models enable optimization of reaction conditions, reactor design, and product separation strategies [17].

The kinetic model typically consists of a series of differential equations describing the temporal evolution of all species concentrations [9] [17]. For the etherification system, the primary reactions include glycerol conversion to 3-ethoxy-1,2-propanediol, competing dehydration to form acetone and propionaldehyde, and secondary reactions leading to diether formation [8]. Each reaction step is characterized by its own rate constant, activation energy, and reaction orders [9].

Parameter estimation for these models requires extensive experimental data covering a wide range of operating conditions including temperature, pressure, catalyst concentration, and reactant ratios [9]. Statistical methods such as maximum likelihood estimation and nonlinear regression are employed to determine the best-fit parameters while minimizing prediction errors [9]. The resulting models typically achieve prediction accuracies with root mean square errors below 0.01 for major species concentrations [17].

ParameterValueUnitsTemperature Range
Etherification Rate Constant0.006 ± 0.001M^(-0.05) min^(-1)453-493 K
Dehydration Rate Constant0.008 ± 0.001M^(0.22) min^(-1)453-493 K
Etherification Activation Energy140.2 ± 2.3kJ mol^(-1)453-493 K
Dehydration Activation Energy123.2 ± 4.0kJ mol^(-1)453-493 K

The industrial kinetic models incorporate mass transfer limitations and heat transfer effects that become significant in large-scale reactors [8]. These effects are modeled using effectiveness factors that account for intraparticle diffusion in heterogeneous catalyst systems [8]. The models also include provisions for catalyst deactivation over time, which is particularly important for continuous processes operating over extended periods [9].

Advanced kinetic modeling approaches utilize machine learning techniques to enhance prediction accuracy and reduce computational requirements [17]. Hybrid models combining mechanistic differential equations with neural networks have shown superior performance compared to purely empirical or mechanistic approaches [17]. These models can adapt to changing process conditions and provide real-time optimization capabilities for industrial reactors [17].

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1874-62-0

Dates

Modify: 2023-08-15

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